2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.2 g/mol . It is characterized by the presence of a cyclopentanone ring attached to a 1,2,4-triazole moiety via a methylene bridge. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone typically involves the reaction of cyclopentanone with 1H-1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the triazole ring attacks the carbonyl carbon of cyclopentanone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: A parent compound with similar structural features.
Cyclopentanone: A simpler ketone without the triazole moiety.
2-(1H-1,2,4-triazol-1-ylmethyl)aniline: A compound with an aniline group instead of a cyclopentanone ring.
Uniqueness
2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone is unique due to its combination of a cyclopentanone ring and a triazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRWMSVIDJJDLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559226 |
Source
|
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116802-66-5 |
Source
|
Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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